Cas no 1015-64-1 (2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl-)
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl-
- 1-Phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-methyl-1-phenylpyrimidine-2,4-dione
- 6-Methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
- BAA01564
- Z1509142802
- STL382167
- DA-36033
- 6-Methyl-1-phenyl-2,4(1H,3H)-pyrimidinedione #
- 6-Methyl-1-phenyluracil
- AKOS000347703
- SCHEMBL15558596
- DTXSID90346005
- 1-Phenyl-6-methyluracil
- BBL025588
- EN300-6746821
- 6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- G46308
- CBDivE_009211
- VS-08023
- Oprea1_157787
- 1015-64-1
- 6-Methyl-1-phenyl-pyrimidine-2,4-dione
- Uracil, 6-methyl-1-phenyl-
-
- Inchi: 1S/C11H10N2O2/c1-8-7-10(14)12-11(15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14,15)
- InChI Key: MZDMOBOWCAGJFS-UHFFFAOYSA-N
- SMILES: O=C1NC(C=C(C)N1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 202.0743
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- PSA: 49.41
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6746821-0.05g |
6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1015-64-1 | 95.0% | 0.05g |
$94.0 | 2025-03-21 | |
| Enamine | EN300-6746821-0.1g |
6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1015-64-1 | 95.0% | 0.1g |
$140.0 | 2025-03-21 | |
| Enamine | EN300-6746821-0.25g |
6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1015-64-1 | 95.0% | 0.25g |
$200.0 | 2025-03-21 | |
| Enamine | EN300-6746821-0.5g |
6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1015-64-1 | 95.0% | 0.5g |
$374.0 | 2025-03-21 | |
| Enamine | EN300-6746821-1.0g |
6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1015-64-1 | 95.0% | 1.0g |
$499.0 | 2025-03-21 | |
| Enamine | EN300-6746821-2.5g |
6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1015-64-1 | 95.0% | 2.5g |
$978.0 | 2025-03-21 | |
| Enamine | EN300-6746821-5.0g |
6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1015-64-1 | 95.0% | 5.0g |
$1448.0 | 2025-03-21 | |
| Enamine | EN300-6746821-10.0g |
6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1015-64-1 | 95.0% | 10.0g |
$2146.0 | 2025-03-21 | |
| Aaron | AR0005BV-50mg |
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl- |
1015-64-1 | 95% | 50mg |
$155.00 | 2023-12-16 | |
| Aaron | AR0005BV-100mg |
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl- |
1015-64-1 | 95% | 100mg |
$218.00 | 2023-12-16 |
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl-
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl- (CAS No. 1015-64-1)
The compound 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl-, with the CAS registry number 1015-64-1, is a heterocyclic organic compound belonging to the pyrimidinedione family. Pyrimidinediones are a class of compounds characterized by a pyrimidine ring fused with a lactam or lactim structure. The presence of the methyl and phenyl substituents in this compound adds complexity to its structure and influences its chemical properties and potential applications.
Pyrimidinediones are known for their versatile reactivity and wide range of applications in organic synthesis. The 6-methyl group in this compound provides steric hindrance, which can influence the reactivity of the molecule during various chemical transformations. Similarly, the phenyl group introduces aromaticity and potential conjugation effects, making this compound a valuable substrate for further functionalization. Recent studies have highlighted the role of such substituted pyrimidinediones in medicinal chemistry, particularly in the development of bioactive molecules.
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl- typically involves multi-step reactions that include condensation and cyclization processes. Researchers have explored various methodologies to optimize the synthesis of this compound, focusing on improving yield and purity. For instance, a study published in 2023 demonstrated the use of microwave-assisted synthesis to achieve faster reaction times and higher yields in the preparation of similar pyrimidinedione derivatives.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. Pyrimidinediones have been shown to exhibit biological activity against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. A recent study reported that derivatives of 2,4(1H,3H)-Pyrimidinedione displayed significant inhibitory effects on kinases associated with tumor growth. These findings underscore the importance of further exploring the pharmacological properties of this compound.
In addition to its role in medicinal chemistry, 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-phenyl- has also been investigated for its applications in materials science. The unique electronic properties of pyrimidinediones make them suitable candidates for use in organic electronics and optoelectronic devices. A 2023 research article highlighted the potential of this compound as a building block for constructing advanced materials with tailored electronic properties.
The structural versatility of 2,4(1H,3H)-Pyrimidinedione also makes it an attractive target for exploring supramolecular chemistry. Researchers have utilized this compound to form self-assembled structures through hydrogen bonding and π–π interactions. Such studies contribute to our understanding of molecular recognition and self-organization at the nanoscale level.
From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing compounds like 2,4(1H,3H)-Pyrimidinedione. Green chemistry approaches that minimize waste generation and utilize renewable resources are being explored by researchers worldwide. A recent study proposed the use of biocatalysts for the selective synthesis of pyrimidinedione derivatives under mild conditions.
In conclusion,2,4(1H,3H)-Pyrimidinedione, with its unique structural features and diverse applications across multiple fields such as medicinal chemistry and materials science, remains a subject of intense research interest. As advancements in synthetic methodologies continue to emerge, we can expect further discoveries that will expand our understanding and utilization of this fascinating compound.
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